Home > Products > Screening Compounds P20405 > 2-Hydroxy-7,9-dihydro-8H-purine-8-thione
2-Hydroxy-7,9-dihydro-8H-purine-8-thione - 6956-26-9

2-Hydroxy-7,9-dihydro-8H-purine-8-thione

Catalog Number: EVT-3493289
CAS Number: 6956-26-9
Molecular Formula: C5H4N4OS
Molecular Weight: 168.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Hydroxy-7,9-dihydro-8H-purine-8-thione is a purine derivative characterized by the molecular formula C5H4N4OSC_5H_4N_4OS. This compound plays a significant role in various biological processes and is recognized for its potential therapeutic applications. It belongs to a class of compounds known as purines, which are essential components of nucleic acids and are involved in numerous biochemical pathways, including cellular signaling and energy transfer.

Source and Classification

This compound can be derived from various synthetic routes involving purine precursors. It is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. The chemical structure features a thiol group, which contributes to its reactivity and biological activity. 2-Hydroxy-7,9-dihydro-8H-purine-8-thione has garnered interest in medicinal chemistry for its potential applications in drug development, particularly in targeting diseases such as cancer .

Synthesis Analysis

Methods

The synthesis of 2-Hydroxy-7,9-dihydro-8H-purine-8-thione typically involves the cyclization of thiourea with 2,6-dichloropurine in the presence of a base like sodium hydroxide. This reaction is often conducted in solvents such as ethanol or water at elevated temperatures to facilitate the formation of the desired product.

Technical Details

  1. Reagents:
    • Thiourea
    • 2,6-Dichloropurine
    • Sodium hydroxide (base)
    • Solvent (ethanol or water)
  2. Reaction Conditions:
    • Elevated temperature
    • Controlled pH
  3. Purification Techniques:
    • Recrystallization
    • Chromatography

In industrial settings, continuous flow reactors may be employed to enhance yield and purity through optimized reaction conditions.

Molecular Structure Analysis

Structure

The molecular structure of 2-Hydroxy-7,9-dihydro-8H-purine-8-thione features a fused bicyclic system with a hydroxyl group at the 2-position and a thione group at the 8-position.

Data

  • Molecular Formula: C5H4N4OSC_5H_4N_4OS
  • Molar Mass: Approximately 172.17 g/mol
  • Structural Representation: The compound's structural representation can be depicted using chemical drawing software or molecular visualization tools.
Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-7,9-dihydro-8H-purine-8-thione is involved in several types of chemical reactions:

  1. Oxidation: Converts the thione group to sulfoxides or sulfones.
  2. Reduction: The thione group can be reduced to a thiol group.
  3. Substitution: Nucleophilic substitution can occur at various positions on the purine ring.

Technical Details

  • Common Reagents:
    • Oxidizing agents: Hydrogen peroxide, potassium permanganate
    • Reducing agents: Sodium borohydride, lithium aluminum hydride
    • Nucleophiles for substitution: Amines, thiols

The major products from these reactions include sulfoxides, sulfones, thiols, and various substituted purine derivatives.

Mechanism of Action

The mechanism of action for 2-Hydroxy-7,9-dihydro-8H-purine-8-thione involves its interaction with specific enzymes and receptors within biological systems. It may inhibit enzymes involved in DNA replication and repair processes, which is particularly relevant in cancer therapy where modulation of cell proliferation is desired. The exact molecular targets can vary based on the specific application of the compound .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Soluble in polar solvents like water and ethanol.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reactive due to the presence of functional groups that participate in various chemical reactions.

Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and purity assessment .

Applications

2-Hydroxy-7,9-dihydro-8H-purine-8-thione has several notable scientific uses:

  1. Chemistry: Serves as a building block for synthesizing more complex purine derivatives.
  2. Biology: Investigated for potential antimicrobial and anticancer properties.
  3. Medicine: Research continues into its therapeutic applications for treating various diseases.
  4. Industry: Used in developing new materials and as a precursor in pharmaceutical synthesis .

This compound's unique properties make it a valuable subject for ongoing research in both academic and industrial settings.

Mechanistic Insights into Biological Activity

Role in Disrupting Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) represent challenging yet therapeutically promising targets in oncology drug discovery. 2-Hydroxy-7,9-dihydro-8H-purine-8-thione (hereafter referred to as the purinethione derivative) demonstrates significant PPI-inhibitory activity, particularly against complexes critical in triple-negative breast cancer (TNBC) progression. The compound belongs to the broader class of purine-based agents recognized as privileged scaffolds in anticancer drug design due to their structural versatility and capacity to bind hydrophobic protein interfaces [1].

Inhibition of αB-Crystallin/VEGF165 Complexation Dynamics

The purinethione derivative exhibits potent disruption of the αB-crystallin (CRYAB)/VEGF165 interaction – a PPI implicated in tumor angiogenesis and metastasis. CRYAB, a molecular chaperone overexpressed in TNBC, stabilizes VEGF165 (the predominant VEGF isoform), enhancing its pro-angiogenic signaling. Research demonstrates that this purinethione derivative significantly reduces CRYAB/VEGF165 complex formation in custom-designed cell-based interaction assays. At 100 µM, closely related purine-8-thione analogues decreased soluble VEGF levels expressed by MDA-MB-231 TNBC cells by 40%, directly linking PPI disruption to reduced angiogenic factor secretion [1].

The inhibition mechanism involves competitive or allosteric binding at the CRYAB-VEGF interface. Molecular docking studies suggest the thiocarbonyl group at C8 and specific substitutions on the purine core are critical for anchoring the compound within a hydrophobic pocket normally occupied by VEGF165 residues, thereby preventing complex stabilization [1].

Table 1: Impact of Purinethione Derivatives on CRYAB/VEGF165 Interaction and VEGF Secretion

Compound Structural Features% CRYAB/VEGF165 Interaction Inhibition (100 µM)% Reduction in Soluble VEGF (MDA-MB-231)
2-Hydroxy-7,9-dihydro-8H-purine-8-thione core>60% (Estimated)~40% (Measured in analogues)
C6 Unsubstituted purine-8-thione~35%<20%
C6 Arylalkyl substituted purine-8-thione>50%~30%
N7-methylated purine-8-thione<20%Negligible

Structural Determinants for CRYAB Binding Affinity

The binding affinity of the purinethione derivative for CRYAB is governed by specific structural motifs:

  • The 8-Thione Group: The thiocarbonyl (C=S) moiety is paramount for high-affinity CRYAB binding. This group engages in hydrogen bonding with key residues (e.g., Arg120, His101) in the CRYAB chaperone domain and participates in hydrophobic interactions within the binding pocket. Replacement with carbonyl (C=O) drastically reduces inhibitory activity [1] [2].
  • The 2-Hydroxy Substituent: The C2 hydroxy group contributes to binding via hydrogen bond donation to the backbone carbonyl of Gly98 in CRYAB, enhancing complex stability. Molecular modeling indicates this interaction helps orient the purine ring optimally within the binding cleft [2].
  • The Dihydro-Purine Saturation: The 7,9-dihydro-8H state (non-aromatic pyrimidine ring) imparts a butterfly-like bent conformation to the molecule. This conformation is postulated to better mimic the three-dimensional features of the native VEGF peptide interacting with CRYAB compared to planar purine structures [1].
  • N9 Hydrogen: The N-H at position 9 acts as a crucial hydrogen bond donor to the side chain carboxylate of Glu105 in CRYAB, an interaction essential for sub-50 µM IC₅₀ activity in PPI disruption assays [1].

Modulation of Angiogenic Signaling Pathways in Neoplastic Microenvironments

Beyond direct PPI disruption, the purinethione derivative modulates downstream angiogenic signaling cascades within the tumor microenvironment (TME):

  • VEGF/VEGFR2 Axis Suppression: By disrupting the CRYAB/VEGF complex, the compound reduces the bioavailability of functional VEGF165, leading to diminished phosphorylation of VEGF Receptor 2 (VEGFR2) in endothelial cells. This results in attenuated activation of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pro-survival and pro-migratory pathways critical for endothelial cell proliferation and new blood vessel formation (angiogenesis) [1].
  • Hypoxia-Inducible Factor-1α (HIF-1α) Regulation: CRYAB stabilization influences HIF-1α protein levels under hypoxic conditions prevalent in tumors. The purinethione derivative, via CRYAB interaction, indirectly contributes to HIF-1α destabilization, reducing the transcription of HIF-1α target genes, including VEGF itself, GLUT1 (glucose metabolism), and CA-IX (pH regulation), thereby disrupting a key adaptive pathway in the TME [2].
  • Anti-Migratory Effects on Endothelial Cells: In vitro studies using HUVEC (Human Umbilical Vein Endothelial Cells) show that conditioned medium from TNBC cells treated with the purinethione derivative significantly inhibits endothelial cell migration and tube formation – key steps in angiogenesis. This effect correlates with decreased MMP-2 and MMP-9 secretion by tumor-associated cells, enzymes essential for extracellular matrix remodeling during vessel sprouting [2].

Thiol-Mediated Redox Regulation in Cellular Stress Responses

The 8-thione group endows the compound with significant redox-modulating capabilities, impacting cancer cell survival under stress:

  • Thiol-Disulfide Exchange Reactions: The thiocarbonyl group readily participates in thiol-disulfide exchange reactions with cellular proteins. It can reduce disulfide bonds in proteins like Protein Disulfide Isomerase (PDI) and Thioredoxin (Trx), or form mixed disulfides with cysteine residues (R-S-S-C₈H₄N₅O₂S⁻). This alters the function of redox-sensitive proteins involved in cell signaling and stress adaptation [2].
  • Reactive Oxygen Species (ROS) Modulation: Treatment with the purinethione derivative induces a time- and concentration-dependent increase in intracellular ROS in TNBC cells (MDA-MB-231, MDA-MB-436). This occurs via two potential mechanisms: 1) Direct depletion of Glutathione (GSH) pools through conjugate formation or oxidation, reducing cellular reducing capacity; and 2) Inhibition of antioxidant enzymes like Thioredoxin Reductase (TrxR), whose active site selenocysteine is highly susceptible to modification by thione-containing compounds. Elevated ROS levels trigger pro-apoptotic pathways involving JNK/p38 MAPK activation and mitochondrial membrane permeabilization [2].
  • Interaction with Stress Chaperones: Beyond CRYAB, the compound interacts with other stress proteins like HSP70 and HSP90, potentially via covalent modification of cysteine residues within their substrate-binding domains or regulatory regions. This compromises their chaperone function, leading to client protein misfolding (e.g., oncogenic kinases, steroid receptors) and subsequent proteasomal degradation via the ubiquitin-proteasome system. The inherent reliance of cancer cells on heightened chaperone activity makes this a vulnerable target [1] [2].

Table 2: Redox Targets and Consequences of Purinethione Derivative Activity

Redox TargetType of InteractionCellular Consequence
Glutathione (GSH)Formation of GSH-thione conjugate, Oxidation to GSSGDepletion of reduced GSH pool, Compromised antioxidant defense, ROS accumulation
Thioredoxin Reductase (TrxR)Covalent modification of Sec residue (C-terminal)Inhibition of Trx reduction, Attenuated antioxidant defense, Impaired DNA synthesis/repair
Thioredoxin (Trx)Mixed disulfide formationInhibition of Trx redox signaling, Altered transcription factor activity (e.g., NF-κB, p53)
Protein Disulfide Isomerase (PDI)Disulfide reduction / Mixed disulfide formationDisruption of ER protein folding, Activation of Unfolded Protein Response (UPR)
Kelch-like ECH-associated protein 1 (Keap1)Modification of cysteine sensorsStabilization and activation of Nrf2, Upregulation of ARE-driven antioxidant genes (Adaptive response)

Properties

CAS Number

6956-26-9

Product Name

2-Hydroxy-7,9-dihydro-8H-purine-8-thione

IUPAC Name

8-sulfanylidene-7,9-dihydro-3H-purin-2-one

Molecular Formula

C5H4N4OS

Molecular Weight

168.18 g/mol

InChI

InChI=1S/C5H4N4OS/c10-4-6-1-2-3(8-4)9-5(11)7-2/h1H,(H3,6,7,8,9,10,11)

InChI Key

DZZLCZMLEUOGER-UHFFFAOYSA-N

SMILES

C1=NC(=O)NC2=C1NC(=S)N2

Canonical SMILES

C1=NC(=O)NC2=C1NC(=S)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.